molecular formula C23H17FN2O6 B2931672 methyl 4-[(3E)-3-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate CAS No. 618874-93-4

methyl 4-[(3E)-3-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate

Cat. No. B2931672
CAS RN: 618874-93-4
M. Wt: 436.395
InChI Key: MBGYNYIJJAGGID-UHFFFAOYSA-N
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Description

Methyl 4-[(3E)-3-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate is a useful research compound. Its molecular formula is C23H17FN2O6 and its molecular weight is 436.395. The purity is usually 95%.
BenchChem offers high-quality methyl 4-[(3E)-3-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-[(3E)-3-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with complex structures, including boric acid ester intermediates with benzene rings and fluorobenzamides containing thiazole and thiazolidine moieties, have been synthesized and characterized through various techniques. For example, Huang et al. (2021) described the synthesis and detailed structural characterization of boric acid ester intermediates, highlighting the use of FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for conformational and crystallographic analyses. This study emphasizes the importance of density functional theory (DFT) in predicting molecular structures consistent with experimental data, offering insights into physicochemical properties through molecular electrostatic potential and frontier molecular orbitals analysis (Huang et al., 2021).

Applications in Material Science and Biological Studies

The research also extends to materials science, where compounds like azo polymers and fluorobenzamides have been explored for their potential applications. Meng et al. (1996) investigated azo polymers for reversible optical storage, demonstrating the cooperative motion of polar side groups in amorphous polymers and their impact on photoinduced birefringence. This work could be relevant for the development of advanced materials for optical data storage and processing (Meng et al., 1996).

In the realm of biological and antimicrobial studies, Desai et al. (2013) synthesized new 5-arylidene derivatives of fluorobenzamides and evaluated their antimicrobial activity. The presence of a fluorine atom was found to enhance antimicrobial activity, suggesting the significance of halogenation in designing bioactive compounds (Desai et al., 2013).

properties

IUPAC Name

methyl 4-[(3E)-3-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O6/c1-12-11-17(25-32-12)26-19(13-3-5-15(6-4-13)23(30)31-2)18(21(28)22(26)29)20(27)14-7-9-16(24)10-8-14/h3-11,19,27H,1-2H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIHGUPGTKCJBI-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(3-(4-fluorobenzoyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate

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